molecular formula C5H6O3 B13877604 4-Hydroxypent-2-ynoic acid

4-Hydroxypent-2-ynoic acid

Cat. No.: B13877604
M. Wt: 114.10 g/mol
InChI Key: FQXFFJFQGSVUOP-UHFFFAOYSA-N
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Description

4-Hydroxypent-2-ynoic acid (C₅H₆O₃, MW 114.10 g/mol) is a chiral carboxylic acid characterized by a hydroxyl group at the C4 position and a triple bond between C2 and C3. Its structure combines a carboxylic acid, alkyne, and hydroxyl group, enabling diverse reactivity in organic synthesis. Notably, it serves as a critical intermediate in pharmaceutical applications, such as the synthesis of the thrombin receptor antagonist Sch 530344. Enantioselective synthesis of this compound has been achieved via lipase-catalyzed kinetic resolution, allowing access to both (R)- and (S)-enantiomers with high purity .

Properties

IUPAC Name

4-hydroxypent-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h4,6H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXFFJFQGSVUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxypent-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of propargylglycine with sulfuric acid and sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the intermediate products . Another method involves the use of diphenylamide derivatives as chiral materials to obtain both enantiomers of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypent-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of 4-oxopent-2-ynoic acid.

    Reduction: Formation of 4-hydroxypent-2-ene or 4-hydroxypentane.

    Substitution: Formation of 4-chloropent-2-ynoic acid.

Scientific Research Applications

4-Hydroxypent-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxypent-2-ynoic acid involves its interaction with specific molecular targets. The hydroxyl group and triple bond allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural features and applications of 4-hydroxypent-2-ynoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₅H₆O₃ 114.10 Carboxylic acid, hydroxyl, alkyne Pharmaceutical synthesis (e.g., Sch 530348)
4-Methylpent-2-ynoic acid C₆H₈O₂ 112.13 Carboxylic acid, alkyne, methyl Organic synthesis intermediates
4-Aminopent-2-ynoic acid C₅H₇NO₂ 113.12 Carboxylic acid, alkyne, amine Potential pharmaceutical intermediates
Pent-4-en-2-ynoic acid C₅H₄O₂ 96.09 Carboxylic acid, alkyne, alkene Research in organic reactions
2-Oxopent-4-enoic acid C₅H₆O₃ 114.10 Carboxylic acid, ketone, alkene Biochemical studies, metabolic pathways

Reactivity and Physicochemical Properties

  • Hydrophilicity: The hydroxyl group in this compound enhances polarity and hydrogen bonding, increasing solubility in polar solvents compared to methyl or amino derivatives.
  • Basicity: 4-Aminopent-2-ynoic acid exhibits zwitterionic behavior in aqueous solutions due to its amine group, affecting its reactivity in acidic or basic conditions .
  • Conjugation Effects: Pent-4-en-2-ynoic acid contains both alkene and alkyne moieties, enabling conjugation that may influence cycloaddition or polymerization reactions .

Stability and Challenges

  • Oxidative Sensitivity: The hydroxyl group in this compound may render it prone to oxidation, requiring protective strategies during synthesis.
  • Thermal Stability: Alkyne-containing compounds (e.g., 4-methylpent-2-ynoic acid) are generally stable under mild conditions but may decompose at elevated temperatures.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Hydroxypent-2-ynoic acid to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves alkyne functionalization and hydroxylation. Key variables include temperature (20–40°C), solvent polarity (e.g., THF or methanol), and catalysts like Pd/C or Cu(I) complexes. Yield optimization requires iterative testing via fractional factorial design to isolate critical parameters. Purity is confirmed via HPLC with UV detection at 220 nm .

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Identify alkynyl protons (δ 2.1–2.5 ppm) and hydroxyl protons (δ 1.5–3.0 ppm, broad).
  • ¹³C NMR : Carboxylic acid carbon (δ 170–175 ppm) and alkyne carbons (δ 70–100 ppm).
  • IR : O-H stretch (2500–3300 cm⁻¹), C≡C stretch (2100–2260 cm⁻¹), and C=O stretch (1680–1720 cm⁻¹).
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What criteria should guide the selection of databases for literature reviews on this compound?

  • Methodological Answer : Prioritize SciFinder and Reaxys for structural and synthetic data, PubMed for biological activity, and Web of Science for citation tracking. Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter irrelevant results. Validate sources by checking citations in peer-reviewed journals .

Advanced Research Questions

Q. How can researchers design experiments to investigate the acid-catalyzed cyclization mechanisms of this compound?

  • Methodological Answer :

  • Kinetic Studies : Vary pH (2–6) and monitor reaction progress via in-situ FTIR or LC-MS.
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydroxyl group participation.
  • Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to map transition states.
  • Control Variables : Temperature (25–60°C), solvent dielectric constant, and counterion effects (e.g., H₂SO₄ vs. HCl) .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • DFT : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites.
  • MD Simulations : Apply AMBER or GROMACS to study solvation effects in aqueous/organic media.
  • QSPR Models : Corrate experimental pKa values with charge distribution from ESP maps .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compile NMR/IR data from 10+ studies and calculate mean values with standard deviations.
  • Reproducibility Tests : Replicate synthesis under standardized conditions (e.g., 25°C, dry N₂ atmosphere).
  • Error Source Identification : Assess solvent purity, instrument calibration, and sample concentration variations. Use ANOVA to quantify inter-study variability .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill equation (IC₅₀/EC₅₀) using GraphPad Prism.
  • Error Bars : Report SEM for triplicate experiments.
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.
  • Cross-Validation : Compare with analogous compounds (e.g., 4-Hydroxyhex-2-ynoic acid) to confirm trends .

Q. How can researchers reconcile conflicting results in the catalytic efficiency of this compound derivatives?

  • Methodological Answer :

  • Sensitivity Analysis : Vary substrate/enzyme concentrations to identify threshold effects.
  • Structural Elucidation : Use X-ray crystallography to compare active-site binding modes.
  • Systematic Review : Follow PRISMA guidelines to synthesize evidence, assess bias via ROBINS-I tool, and grade confidence using GRADE .

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